![molecular formula C18H22O4 B14467272 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene CAS No. 68479-65-2](/img/structure/B14467272.png)
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is an organic compound with a complex structure that includes methoxymethyl groups and a phenoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dihydroxybenzene with methoxymethyl chloride in the presence of a base to form 1,3-bis(methoxymethyl)benzene. This intermediate is then reacted with 2-(methoxymethyl)phenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with nucleophilic groups replacing the methoxy groups.
科学研究应用
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxymethyl and phenoxy groups can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
1,3-Bis(methoxymethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)phenol: Contains only one methoxymethyl group and a phenol group, leading to distinct applications and reactivity.
1,3-Bis(2-methoxyphenyl)urea: Contains urea groups instead of methoxymethyl groups, resulting in different biological and chemical properties.
Uniqueness
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is unique due to its combination of methoxymethyl and phenoxy groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
68479-65-2 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
1,3-bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-11-14-8-15(12-20-2)10-17(9-14)22-18-7-5-4-6-16(18)13-21-3/h4-10H,11-13H2,1-3H3 |
InChI 键 |
WPUATQNTHQQNSV-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC=CC=C1OC2=CC(=CC(=C2)COC)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


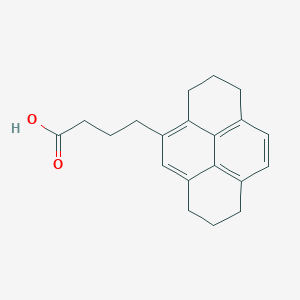


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)

![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
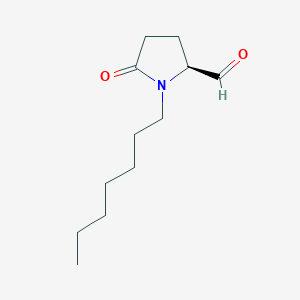
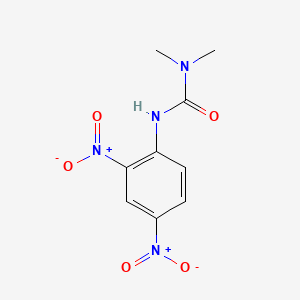

selanium bromide](/img/structure/B14467233.png)

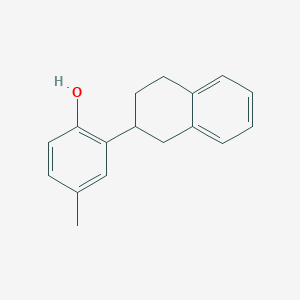
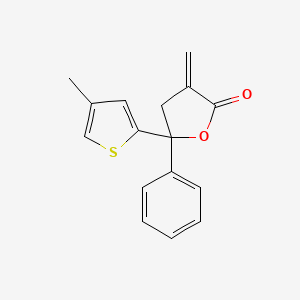
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
